![molecular formula C6H12N2O B6267712 rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans CAS No. 2108925-74-0](/img/no-structure.png)
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans
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Overview
Description
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans (Rac-MPCA) is a small molecule that has been used in scientific research. It is a trans isomer of rac-4-methylpyrrolidine-3-carboxamide (Rac-MPCA) and is a member of the pyrrolidine family of compounds. Rac-MPCA has been used in a variety of scientific research applications, including in studies of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has been used in a variety of scientific research applications. It has been used in studies of biochemical and physiological effects, as well as in laboratory experiments. It has also been used as a model compound to study the mechanism of action of drugs, as well as to study the effects of drugs on biochemical and physiological processes.
Mechanism of Action
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans is thought to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It is thought to bind to the receptor and activate it, resulting in changes in biochemical and physiological processes.
Biochemical and Physiological Effects
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the serotonin system, as well as on the dopaminergic and noradrenergic systems. It has also been found to have an effect on the cardiovascular system, as well as on the immune system.
Advantages and Limitations for Lab Experiments
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has several advantages for laboratory experiments. It is a relatively small molecule, making it suitable for use in a variety of experiments. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans also has some limitations. It is not as potent as some other compounds, and it is not as selective as some other compounds, making it less suitable for some experiments.
Future Directions
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has a number of potential future directions. It could be used to study the mechanism of action of other compounds, as well as to study the effects of drugs on biochemical and physiological processes. It could also be used to develop new drugs or to study the effects of existing drugs on biochemical and physiological processes. Additionally, rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans could be used to study the effects of genetic mutations on biochemical and physiological processes.
Synthesis Methods
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans can be synthesized by a number of different methods. The most commonly used method involves the reaction of rac-4-methylpyrrolidine-3-carboxylic acid with an alkyl halide in the presence of a base. This reaction results in the formation of the trans isomer of rac-4-methylpyrrolidine-3-carboxamide. Other methods for synthesizing rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans include the reaction of a pyrrolidine with an alkyl halide in the presence of a base, and the reaction of a pyrrolidine with a carboxylic acid in the presence of a base.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylpyrrolidin-3-one", "ethyl chloroformate", "ammonia", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 4-methylpyrrolidin-3-one to 4-methylpyrrolidine-3-carboxylic acid\n- React 4-methylpyrrolidin-3-one with ethyl chloroformate in the presence of ammonia to form 4-methylpyrrolidine-3-carboxylic acid ethyl ester\n- Hydrolyze the ester using sodium hydroxide to obtain 4-methylpyrrolidine-3-carboxylic acid", "Step 2: Conversion of 4-methylpyrrolidine-3-carboxylic acid to rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans\n- Reduce 4-methylpyrrolidine-3-carboxylic acid using sodium borohydride in the presence of acetic acid to obtain 4-methylpyrrolidine-3-carboxylic acid hydrazide\n- React the hydrazide with hydrochloric acid to form rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans\n- Purify the product using water and diethyl ether" ] } | |
CAS RN |
2108925-74-0 |
Product Name |
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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